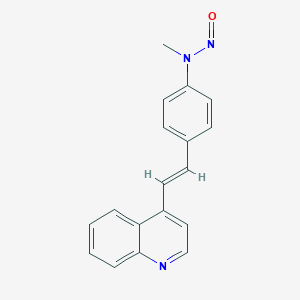
4-(4-N-Methyl-N-nitrosaminostyryl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-N-Methyl-N-nitrosaminostyryl)quinoline, also known as MNSQ, is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications. MNSQ belongs to the class of nitrosamines, which are known to be carcinogenic and mutagenic. However, MNSQ has been found to have anti-cancer properties, making it a promising candidate for cancer research.
作用機序
The mechanism of action of 4-(4-N-Methyl-N-nitrosaminostyryl)quinoline is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. 4-(4-N-Methyl-N-nitrosaminostyryl)quinoline has also been found to induce oxidative stress in cancer cells, leading to their death.
Biochemical and physiological effects:
4-(4-N-Methyl-N-nitrosaminostyryl)quinoline has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C. 4-(4-N-Methyl-N-nitrosaminostyryl)quinoline has also been found to induce DNA damage and inhibit DNA repair mechanisms. In addition, 4-(4-N-Methyl-N-nitrosaminostyryl)quinoline has been shown to modulate the expression of various genes involved in cancer cell growth and survival.
実験室実験の利点と制限
4-(4-N-Methyl-N-nitrosaminostyryl)quinoline has several advantages for use in lab experiments. It has been extensively studied and its anti-cancer properties are well-established. 4-(4-N-Methyl-N-nitrosaminostyryl)quinoline is also relatively stable and can be easily synthesized. However, 4-(4-N-Methyl-N-nitrosaminostyryl)quinoline is a toxic compound and must be handled with care. Its toxicity also limits its use in animal studies.
将来の方向性
There are several potential future directions for research on 4-(4-N-Methyl-N-nitrosaminostyryl)quinoline. One area of interest is the development of 4-(4-N-Methyl-N-nitrosaminostyryl)quinoline derivatives that have improved anti-cancer properties and reduced toxicity. Another area of interest is the investigation of the mechanism of action of 4-(4-N-Methyl-N-nitrosaminostyryl)quinoline, which could lead to the development of new anti-cancer drugs. Additionally, 4-(4-N-Methyl-N-nitrosaminostyryl)quinoline could be further studied for its potential applications in the treatment of inflammatory diseases.
合成法
4-(4-N-Methyl-N-nitrosaminostyryl)quinoline can be synthesized using a multi-step process that involves the reaction of 4-chloroquinoline with N-methyl-N-nitrosamine. The resulting product is then subjected to further reactions to produce 4-(4-N-Methyl-N-nitrosaminostyryl)quinoline. The synthesis of 4-(4-N-Methyl-N-nitrosaminostyryl)quinoline requires specialized equipment and expertise, making it a challenging compound to produce.
科学的研究の応用
4-(4-N-Methyl-N-nitrosaminostyryl)quinoline has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-(4-N-Methyl-N-nitrosaminostyryl)quinoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-(4-N-Methyl-N-nitrosaminostyryl)quinoline has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
CAS番号 |
16699-10-8 |
|---|---|
製品名 |
4-(4-N-Methyl-N-nitrosaminostyryl)quinoline |
分子式 |
C18H15N3O |
分子量 |
289.3 g/mol |
IUPAC名 |
N-methyl-N-[4-(2-quinolin-4-ylethenyl)phenyl]nitrous amide |
InChI |
InChI=1S/C18H15N3O/c1-21(20-22)16-10-7-14(8-11-16)6-9-15-12-13-19-18-5-3-2-4-17(15)18/h2-13H,1H3 |
InChIキー |
IJOCQJGYYDLLAT-RMKNXTFCSA-N |
異性体SMILES |
CN(C1=CC=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23)N=O |
SMILES |
CN(C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)N=O |
正規SMILES |
CN(C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)N=O |
その他のCAS番号 |
16699-10-8 |
同義語 |
NSC 101984 NSC-101984 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



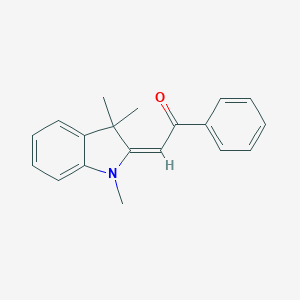
![2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate](/img/structure/B232016.png)
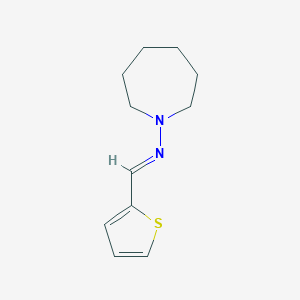
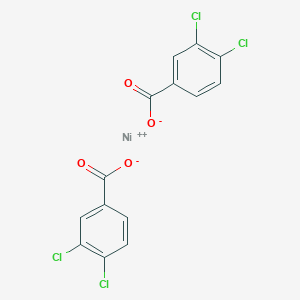
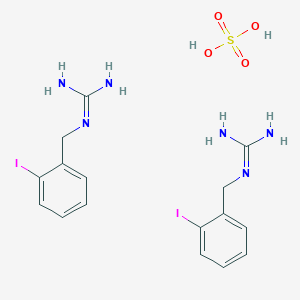
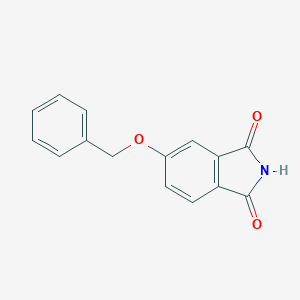
![17-acetyl-17-hydroxy-10,13-dimethyl-16-methylene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B232027.png)
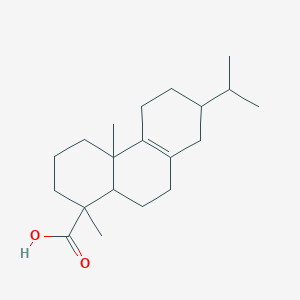
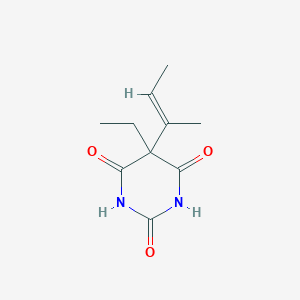
![N,N-dimethyl-2-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yloxy)ethanamine](/img/structure/B232032.png)
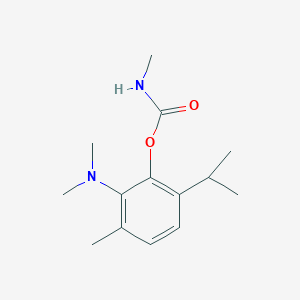
![1-(2-Chlorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232035.png)
![N-(2-{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-1-methylethyl)-N-methylamine](/img/structure/B232038.png)
![1-{2-[(4-methoxyphenyl)sulfanyl]phenyl}-N-methyl-2-propanamine](/img/structure/B232039.png)